REACTION_CXSMILES
|
Br[C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8]2)=[CH:4][CH:3]=1.CN([CH:19]=[O:20])C>C1COCC1.C(OCC)C>[CH3:12][C:9]1([CH3:13])[O:8][CH:7]([CH2:6][C:5]2[CH:14]=[CH:15][C:2]([CH:19]=[O:20])=[CH:3][CH:4]=2)[CH2:11][O:10]1
|
Name
|
solution
|
Quantity
|
3.98 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CC2OC(OC2)(C)C)C=C1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added (2.12 g, 28.95 mmol)
|
Type
|
WAIT
|
Details
|
at rt for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)CC1=CC=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |